

Mesopram Overview and Key Literature

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Compound Focus: Mesopram

CAS No.: 189940-24-7

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Mesopram is an orally active, selective **phosphodiesterase 4 (PDE4) inhibitor** [1] [2]. Its primary mechanism involves increasing intracellular cAMP levels by inhibiting its breakdown, leading to a reduction in pro-inflammatory cytokines [3] [1] [2]. The table below summarizes the core findings from key studies on **Mesopram**.

Disease Model / Area of Study	Key Findings on Mesopram	Citations
Experimental Colitis (Mice)	Ameliorated dextran sulfate sodium (DSS)-induced colitis in preventive and therapeutic settings; reduced clinical score, colon shortening, and production of IFN- γ and TNF- α . [3] [4]	
Multiple Sclerosis (Rodents)	Inhibited Experimental Autoimmune Encephalomyelitis (EAE); suppressed Th1 cell activity and reduced IFN- γ and TNF- α in the brain. [2]	
Alcohol Intake (Mice)	Produced a long-lasting reduction of ethanol intake and preference in a two-bottle choice test. [5] [2]	
Ovulation Induction (Rats)	Triggered ovulation in FSH-primed rats, acting as a potential alternative to hCG. [2]	

Quantitative Data and Experimental Comparisons

The following tables consolidate quantitative data from experiments, particularly comparing **Mesopram** with other PDE4 inhibitors.

Table 1: Efficacy in Reducing Ethanol Intake in C57BL/6J Mice (Two-Bottle Choice Test) [5] This study compared several PDE inhibitors and found that only selective PDE4 inhibitors reduced ethanol intake.

Compound	Dose & Route	Effect on Ethanol Intake/Preference	Duration of Action
Mesopram	5 mg/kg, p.o.	Long-lasting reduction in intake and preference	Sustained effect over 24 hours
Rolipram	1 and 5 mg/kg, p.o.	Reduction after first 6 hours	Effect not significant after 18 hours
Piclamilast	1 mg/kg, i.p.	Reduction after first 6 hours	Effect not significant after 18 hours
CDP840	10 and 25 mg/kg, p.o.	Reduction after first 6 hours	Effect not significant after 18 hours
Other PDE inhibitors (PDE1, PDE3, PDE5)	Various	No significant reduction	Not applicable

Table 2: Efficacy in DSS-Induced Colitis in Mice (Preventive Model) [3] [4] This study included a dose-finding analysis for **Mesopram**.

Treatment	Dose & Route	Effect on Clinical Score	Effect on Colon Length	Effect on Histologic Score
Mesopram	50 mg/kg, p.o., q.d.	Significant reduction	Decreased colon shortening	Significant reduction
Mesopram	10 mg/kg, p.o., q.d.	Reduction	Decreased colon shortening	Reduction

Treatment	Dose & Route	Effect on Clinical Score	Effect on Colon Length	Effect on Histologic Score
Mesopram	2 mg/kg, p.o., q.d.	Some reduction	Minor improvement	Minor improvement
Placebo	-	Severe colitis (score: 3.2 ± 0.2)	Significant shortening	High score

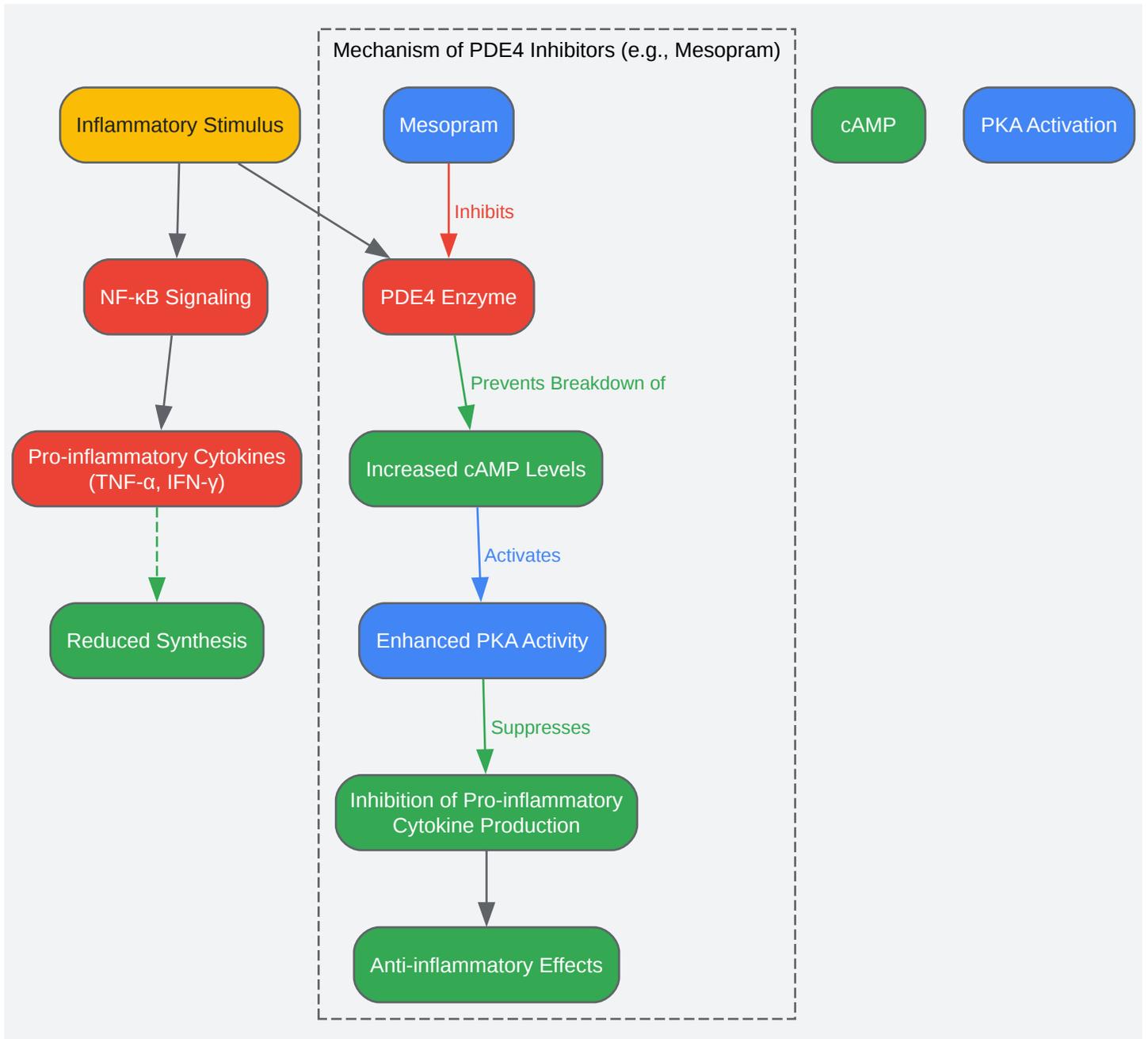
Detailed Experimental Protocols

For reproducibility, here are the methodologies from the key studies cited:

- DSS-Induced Colitis Model (Preventive):** Colitis was induced in female BALB/c mice (6-8 weeks old) by administering 3.5% dextran sulfate sodium (DSS) in drinking water for 7 days. **Mesopram** was administered intraperitoneally or orally simultaneously with DSS. The clinical score (weight loss, stool consistency, bleeding), colon length, and histologic score were evaluated post-mortem. Cytokine (TNF- α , IFN- γ) production was measured in colon cultures [3] [4].
- Ethanol Intake Study (Two-Bottle Choice):** Male C57BL/6J mice were given continuous (24-hour) or limited (3-hour) access to two bottles, one with 15% ethanol and one with water. After stable baseline consumption was established, mice were administered **Mesopram** (5 mg/kg, orally) or other PDE4 inhibitors. Ethanol intake (g/kg), total fluid intake, and ethanol preference were measured [5].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the core anti-inflammatory mechanism of **Mesopram** and other PDE4 inhibitors, as described in the literature [3] [5] [2].



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Current Development Status

According to the database from PatSnap Synapse, **Mesopram's** highest development phase reached was **Phase 2 for Multiple Sclerosis**, and its current status is marked as **"Discontinued"** [6].

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